4-Chloro-5-iodo-1H-benzimidazole
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Overview
Description
4-Chloro-5-iodo-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and iodine atoms in the 4 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
4-Chloro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound that has been widely studied for its broad range of chemical and biological properties . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in critical biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and their roles in cellular processes.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate halogenated reagents. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or iodine monochloride. The reaction is usually carried out in a solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the benzimidazole ring.
- Biaryl or alkyne derivatives through coupling reactions.
Scientific Research Applications
4-Chloro-5-iodo-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
4-Chloro-1H-benzimidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-1H-benzimidazole: Lacks the chlorine atom, affecting its overall reactivity and applications.
4,5-Dichloro-1H-benzimidazole: Contains two chlorine atoms, which may alter its chemical behavior compared to the chloro-iodo derivative.
Uniqueness: 4-Chloro-5-iodo-1H-benzimidazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable a broader range of chemical transformations. This dual halogenation also enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-5-iodo-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAKLMSSIDHSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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